molecular formula C9H7N3O4 B15067608 Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid

Cat. No.: B15067608
M. Wt: 221.17 g/mol
InChI Key: MVCKFXUZDYUZHT-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid often involve multicomponent reactions and the use of automated synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidine-5-one
  • Pyrido[2,3-d]pyrimidine-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is unique due to its specific ring fusion pattern and the presence of carboxylic acid groups at positions 4 and 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylic acid

InChI

InChI=1S/C9H7N3O4/c13-8(14)7-5-3-12(9(15)16)2-1-6(5)10-4-11-7/h1-2,4H,3H2,(H,13,14)(H,15,16)

InChI Key

MVCKFXUZDYUZHT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN1C(=O)O)N=CN=C2C(=O)O

Origin of Product

United States

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